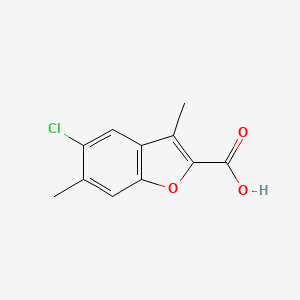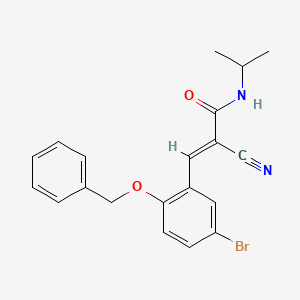![molecular formula C24H25N5O2 B2992487 8-(2,4-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione CAS No. 923369-86-2](/img/structure/B2992487.png)
8-(2,4-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(2,4-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality 8-(2,4-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2,4-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A series of derivatives, including 8-(2,4-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione, were synthesized and evaluated for their pharmacological properties. Preliminary studies indicated potential anxiolytic-like and antidepressant activity in mouse models, suggesting a promising avenue for future research into new derivatives with potential anxiolytic/antidepressant activity (Zagórska et al., 2009).
Antiviral Activity
Further research explored the antiviral properties of related compounds, highlighting the moderate activity against rhinovirus at nontoxic dosage levels. This study underscores the importance of continuing exploration into the antiviral capabilities of this compound class (Kim et al., 1978).
Anticancer Activity
Another research direction involves the design, synthesis, and in vitro evaluation of hydantoin and purine derivatives, including those with the 4-acetylphenylpiperazinylalkyl moiety, for their anticancer activity on selected cancer cell lines. This research has identified compounds with high tumor-targeting selectivity and efficacy against various cancer cell lines, opening pathways for the development of new cancer therapies (Zagórska et al., 2021).
Chemical Synthesis and Modification
The chemical synthesis and modification of related compounds have been a significant area of research, leading to the development of novel derivatives with varying pharmacological activities. This research contributes to the broader understanding of the chemical properties and potential therapeutic applications of these compounds (Šimo et al., 1998).
Hypoglycemic and Hypolipidemic Activity
Studies have also been conducted on the hypoglycemic and hypolipidemic activity of substituted pyridines and purines containing 2,4-thiazolidinedione, providing insight into their potential for treating metabolic disorders. These findings highlight the importance of continuing investigation into the metabolic effects of these compounds (Kim et al., 2004).
properties
IUPAC Name |
6-(2,4-dimethylphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-15-6-5-7-18(13-15)14-29-22(30)20-21(26(4)24(29)31)25-23-27(10-11-28(20)23)19-9-8-16(2)12-17(19)3/h5-9,12-13H,10-11,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNYNLBLVZUOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCN4C5=C(C=C(C=C5)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,4-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride](/img/structure/B2992405.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2992406.png)
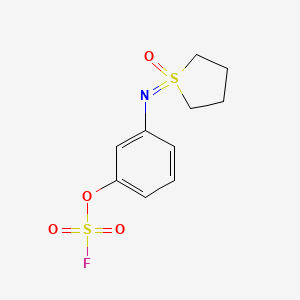
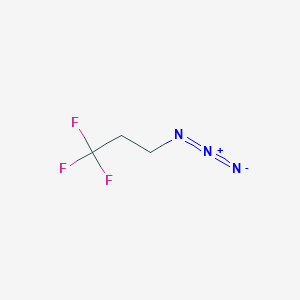
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2992412.png)
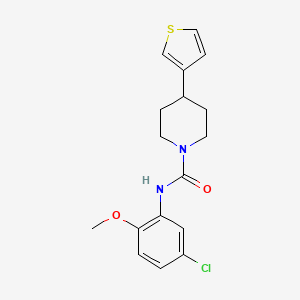
![2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B2992416.png)
![N-(4-ethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2992417.png)
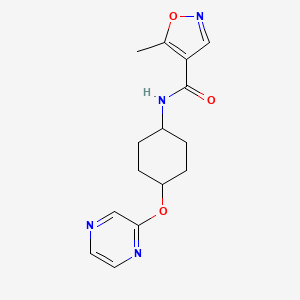
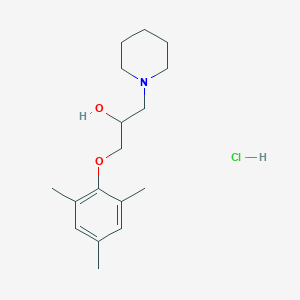
![methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2992420.png)
![N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2992423.png)
